2-(Anilinomethyl)-7-methylpyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-(Anilinomethyl)-7-methylpyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Anilinomethyl)-7-methylpyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions. One common method is the CuI-catalyzed synthesis, which involves a tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. This reaction is carried out at 130°C in DMF, using 2-halopyridine and (Z)-3-amino-3-arylacrylate ester as starting materials .
Industrial Production Methods
the use of transition metal-catalyzed protocols, such as Pd-catalyzed regioselective C–H alkenylation and Mn-catalyzed carbonylative alkyne annulations, are common in the synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives .
Chemical Reactions Analysis
Types of Reactions
2-(Anilinomethyl)-7-methylpyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Sulfonyl hydrazides, arylsulfonyl chlorides, and sodium sulfinates under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the parent compound.
Reduction: Reduced forms of the compound.
Substitution: 3-ArS/ArSe derivatives with high yields (up to 95%).
Scientific Research Applications
2-(Anilinomethyl)-7-methylpyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Anilinomethyl)-7-methylpyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The compound may act as an antagonist or inhibitor, blocking the activity of its target molecules .
Comparison with Similar Compounds
Similar Compounds
Pirenperone: A pyrido[1,2-a]pyrimidin-4-one derivative used as an antipsychotic agent.
Seganserin: Another derivative with tranquilizing properties.
Lusaperidone: Known for its antioxidant and anticancer activities.
Uniqueness
2-(Anilinomethyl)-7-methylpyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyrido[1,2-a]pyrimidin-4-one derivatives .
Properties
IUPAC Name |
2-(anilinomethyl)-7-methylpyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-12-7-8-15-18-14(9-16(20)19(15)11-12)10-17-13-5-3-2-4-6-13/h2-9,11,17H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSABIFSHRLRGJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=CC2=O)CNC3=CC=CC=C3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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